

# In-Depth Technical Guide: Cellular Pathways Modulated by INCA033989

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This technical guide provides a comprehensive overview of the cellular pathways modulated by the investigational monoclonal antibody INCA033989. Initial inquiries regarding "ARN19689" may refer to an internal or alternative identifier for INCA033989, a first-in-class antibody targeting mutant calreticulin (mutCALR) in myeloproliferative neoplasms (MPNs).[1][2][3] This document details the mechanism of action of INCA033989, the specific signaling cascades it affects, quantitative data from preclinical and clinical studies, and detailed experimental protocols.

Mutations in the calreticulin gene (CALR) are significant drivers in JAK2-negative essential thrombocythemia (ET) and primary myelofibrosis (PMF).[4] These mutations result in a frameshift in the C-terminus of the CALR protein, leading to a novel, positively charged amino acid sequence and the loss of the endoplasmic reticulum (ER) retention signal.[5] This mutant CALR (mutCALR) interacts with the thrombopoietin receptor (MPL), leading to its constitutive, ligand-independent activation and subsequent downstream signaling that drives oncogenesis. [5][6] INCA033989 is a human IgG1 monoclonal antibody designed to selectively bind to mutCALR, thereby inhibiting its oncogenic function.[1][5][7]

# Core Signaling Pathway Modulated by INCA033989: The mutCALR-MPL-JAK-STAT Axis

#### Foundational & Exploratory





The primary cellular pathway modulated by INCA033989 is the constitutively activated mutCALR-MPL-JAK-STAT signaling cascade.

#### Mechanism of Action of Mutant CALR:

- Expression and Interaction: Frameshift mutations in CALR exon 9 produce a novel C-terminal domain. This mutCALR protein binds to the immature, N-glycosylated form of the thrombopoietin receptor (MPL or TPO-R) within the endoplasmic reticulum.[5]
- Cell Surface Translocation: The mutCALR-MPL complex is subsequently trafficked to the cell surface.[5]
- Constitutive Activation: On the cell surface, the interaction between mutCALR and MPL leads to the dimerization and constitutive activation of MPL.[5]
- Downstream Signaling: The activated MPL receptor triggers the phosphorylation and activation of Janus kinase 2 (JAK2), which in turn phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins, predominantly STAT3 and STAT5.
   [5][6]
- Oncogenic Proliferation: Phosphorylated STAT proteins translocate to the nucleus, where they induce the transcription of genes that promote cellular proliferation, survival, and differentiation. This leads to the excessive production of megakaryocytes and platelets, which are characteristic features of MPNs.[5]

#### Mechanism of Action of INCA033989:

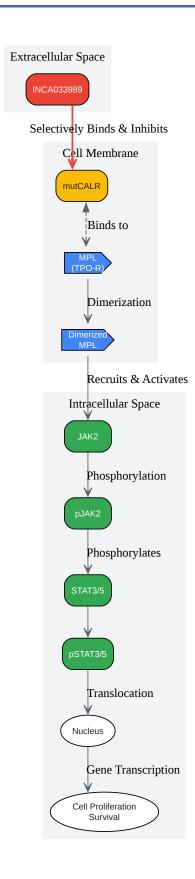
- Selective Binding: INCA033989 is designed to selectively bind to the unique C-terminal epitope of mutCALR that is expressed on the surface of hematopoietic stem and progenitor cells (HSPCs).[5][7]
- Inhibition of MPL Interaction: By binding to mutCALR, INCA033989 prevents the interaction between mutCALR and the MPL receptor.[5]
- Inhibition of Downstream Signaling: This disruption of the mutCALR-MPL complex prevents the constitutive activation of MPL and the subsequent phosphorylation of JAK2, STAT3, and STAT5.[5][6]



- Internalization and Degradation: The binding of INCA033989 to the mutCALR-MPL complex induces dynamin-dependent endocytosis, which leads to the internalization and subsequent degradation of the complex.[4]
- Antiproliferative Effects: The inhibition of the JAK-STAT pathway results in a reduction in the proliferation of mutCALR-positive cells and a decrease in the production of megakaryocytes and platelets.[7]

# **Signaling Pathway Diagram**





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Caption: The mutCALR-MPL-JAK-STAT signaling pathway and the inhibitory action of INCA033989.

**Data Presentation** 

Preclinical Efficacy of INCA033989

Cell Line	Assay	Endpoint Endpoint	Result	Citation
Ba/F3- TPOR/CALRdel5 2	Cell Proliferation	Inhibition of Proliferation	Dose-dependent inhibition	[8]
UT-7- TPOR/CALRdel5 2	Cell Proliferation	Inhibition of Proliferation	Dose-dependent inhibition	[8]
Primary CD34+ cells (mutCALR)	Cell Proliferation	Inhibition of HSPC Proliferation	Dose-dependent and selective inhibition	[8]
Primary CD34+ cells (mutCALR)	Megakaryocyte Differentiation	Inhibition of Differentiation	Selective inhibition for CALRdel52 and CALRins5	[8]
Primary CD34+ cells (mutCALR)	Signaling	Inhibition of pSTAT3/pSTAT5	Selective inhibition	[8]

## In Vivo Efficacy of INCA033989 in Mouse Models



Mouse Model	Treatment	Key Findings	Citation
Ba/F3- TPOR/CALRdel52 Xenograft	Single 10 mg/kg dose of INCA033989	Reduced number of Ba/F3 cells in blood and decreased spleen weight.	[8]
CALRdel52 Competitive Transplant	10 mg/kg INCA033989 twice a week for 12 weeks	Prevented thrombocytosis and reduced megakaryocyte accumulation in bone marrow.	[9]
CALRins5 Competitive Transplant	10 mg/kg INCA033989 twice a week for 18 weeks	Prevented thrombocytosis.	[9]
Post-MPN AML PDX (CALRins5/TP53mut)	10 mg/kg INCA033989 twice a week for 22 weeks	Reduced human chimerism and prolonged survival.	[9]

Clinical Trial Data for INCA033989 in Essential

**Thrombocythemia** 

Dose Level	Hematologi c Response (Complete or Partial)	Complete Response	Mutant CALR VAF Reduction	Partial Molecular Response (>50% VAF reduction)	Citation
>400 mg	86%	82%	89% of evaluable patients	21% of evaluable patients (after 3 cycles)	[10][11][12]

# **Experimental Protocols**



#### **Cell Lines and Culture**

- Ba/F3 and UT-7 cells: These cell lines were engineered to express human thrombopoietin receptor (TPOR) alone or in combination with mutant CALR (CALRdel52).[8]
- Primary Human CD34+ Cells: CD34+ hematopoietic stem and progenitor cells were isolated from the peripheral blood of MPN patients with confirmed CALR mutations or from the cord blood of healthy individuals.[8]

### Western Blotting for STAT Phosphorylation

- Cell Lysis: Primary CD34+ cells from MPN patients (mutCALR) or healthy donors (wt) were treated with various concentrations of INCA033989 or an isotype control antibody. For wild-type cells, pSTAT3/5 expression was induced with 50 ng/mL of thrombopoietin (TPO).[8]
- Protein Extraction: Cells were lysed using a buffer containing a cocktail of protease and phosphatase inhibitors.
- Protein Quantification: The protein concentration in the lysates was determined using a standardized protein assay.
- SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for phosphorylated STAT3 (pSTAT3), phosphorylated STAT5 (pSTAT5), total STAT3, total STAT5, and a loading control such as GAPDH or β-actin.
- Detection: Following washes, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

## In Vivo Xenograft Mouse Model

 Cell Inoculation: NOD-scid IL2Rgammanull (NSG) mice were intravenously inoculated with 20,000 Ba/F3-TPOR/CALRdel52 cells.[8]



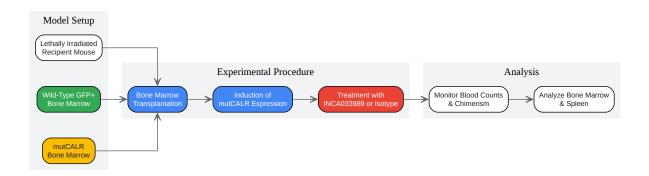
- Treatment: Ten days post-inoculation, mice received a single intraperitoneal injection of 10 mg/kg INCA033989 or an isotype control antibody.[8]
- Monitoring and Analysis: On day 13, the number of Ba/F3 cells in the blood was quantified, and spleen weight was measured.[8]

### **Competitive Transplantation Mouse Model**

- Bone Marrow Transplantation: Lethally irradiated recipient mice were transplanted with a
  mixture of 20-30% bone marrow cells from CALRdel52 or CALRins5 knock-in mice and 7080% wild-type bone marrow cells expressing green fluorescent protein (GFP).[9]
- Induction of CALR Mutation: Two weeks following transplantation, the expression of the mutant CALR allele was induced.[9]
- Treatment: Mice were randomized to receive either 10 mg/kg of INCA033989 or an isotype control antibody twice a week via intraperitoneal injection for a duration of 12 to 18 weeks.[9]
- Analysis: Hematologic parameters, such as platelet counts, and mutant CALR chimerism
  were monitored every two weeks. At the conclusion of the treatment period, bone marrow
  and spleens were analyzed for megakaryocyte hyperplasia and the presence of mutCALRpositive stem and progenitor cells.[9]

Mandatory Visualizations
Experimental Workflow: In Vivo Competitive
Transplantation Mouse Model



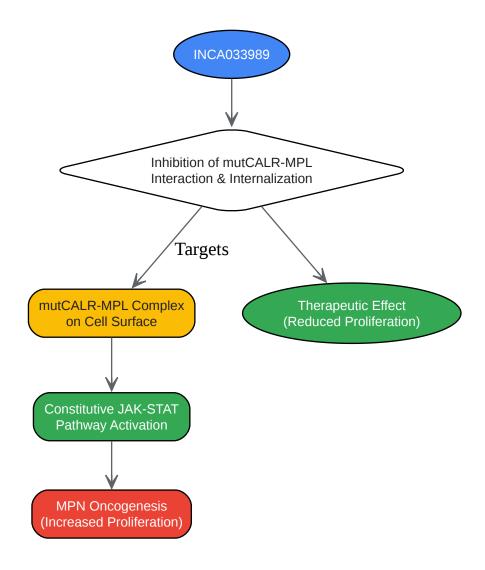


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Caption: Workflow for the in vivo competitive transplantation mouse model.

## **Logical Relationship: INCA033989 Mechanism of Action**





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Caption: Logical flow of INCA033989's mechanism of action.

#### Conclusion

INCA033989 is a promising, targeted therapy for myeloproliferative neoplasms driven by CALR mutations. By selectively binding to the mutated CALR protein, it effectively inhibits the constitutive activation of the MPL-JAK-STAT signaling pathway, which is a key driver of oncogenesis in these malignancies. The available preclinical and emerging clinical data demonstrate its potential to not only manage the symptoms of the disease but also to be disease-modifying by targeting the underlying pathogenic mechanism. Further clinical investigation is ongoing to fully elucidate its therapeutic efficacy and safety profile.



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